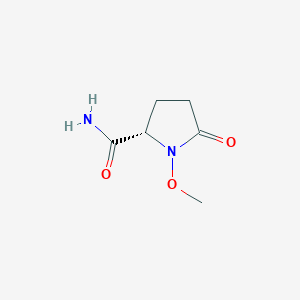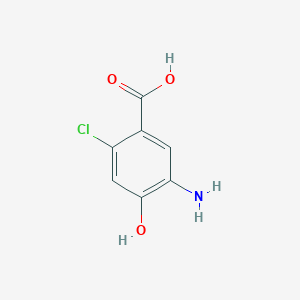
5-Amino-2-chloro-4-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-chloro-4-hydroxybenzoic acid is an organic compound with the molecular formula C7H6ClNO3. This compound is characterized by the presence of an amino group, a chlorine atom, and a hydroxyl group attached to a benzoic acid core. It is a derivative of benzoic acid and is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-chloro-4-hydroxybenzoic acid typically involves the chlorination of 5-Amino-2-hydroxybenzoic acid. The reaction is carried out by introducing chlorine gas into a solution of 5-Amino-2-hydroxybenzoic acid in an appropriate solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the chlorine atom replaces a hydrogen atom on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of catalysts, such as iron(III) chloride, can further enhance the efficiency of the chlorination process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2-chloro-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 5-Amino-2-hydroxy-4-hydroxybenzoic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) in an aqueous solution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 5-Amino-2-hydroxy-4-hydroxybenzoic acid.
Substitution: 5-Amino-2-hydroxy-4-hydroxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-chloro-4-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Amino-2-chloro-4-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to a decrease in the production of specific metabolites, which can have therapeutic effects in the treatment of diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Amino-2-hydroxybenzoic acid
- 5-Chloro-2-hydroxybenzoic acid
- 4-Amino-5-chloro-2-hydroxybenzoic acid
Uniqueness
5-Amino-2-chloro-4-hydroxybenzoic acid is unique due to the presence of both an amino group and a chlorine atom on the aromatic ring, which imparts distinct chemical properties and reactivity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C7H6ClNO3 |
|---|---|
Molekulargewicht |
187.58 g/mol |
IUPAC-Name |
5-amino-2-chloro-4-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6ClNO3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H,9H2,(H,11,12) |
InChI-Schlüssel |
IFBAYZRORPUPOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1N)O)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


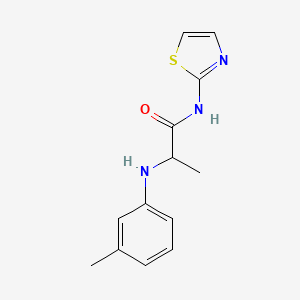
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]acetic acid](/img/structure/B12863289.png)

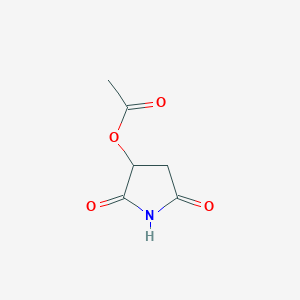
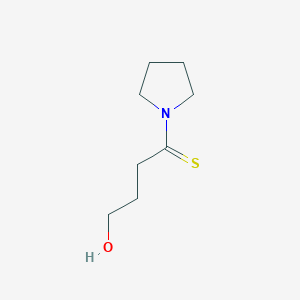
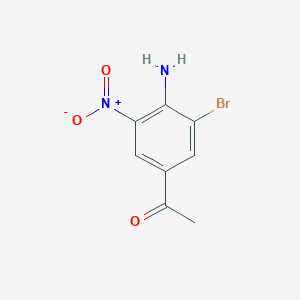
![3-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine](/img/structure/B12863315.png)
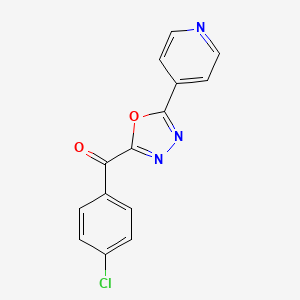
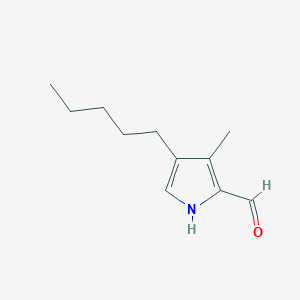

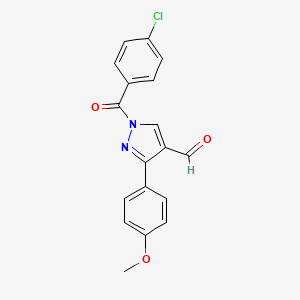

![5-Amino-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12863357.png)
